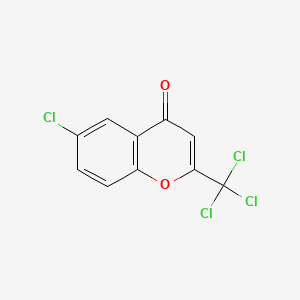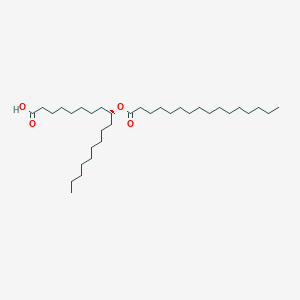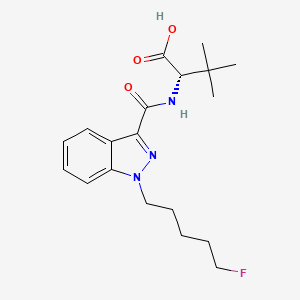
(S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 5-fluoro ADB metabolite 7 involves the ester hydrolysis of 5-fluoro ADB by carboxylesterase . The synthetic route typically includes the following steps:
Synthesis of 5-fluoro ADB: This involves the reaction of 5-fluoropentylindazole with methyl 3,3-dimethylbutanoate in the presence of a suitable catalyst.
Hydrolysis: The ester group of 5-fluoro ADB is hydrolyzed by carboxylesterase to form 5-fluoro ADB metabolite 7.
Chemical Reactions Analysis
5-Fluoro ADB metabolite 7 undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-Fluoro ADB metabolite 7 is primarily used in forensic and toxicological research. It serves as an analytical reference standard for the identification and quantification of 5-fluoro ADB and its metabolites in biological samples . This compound is also used in studies investigating the metabolism and pharmacokinetics of synthetic cannabinoids .
Mechanism of Action
The mechanism of action of 5-fluoro ADB metabolite 7 involves its interaction with the cannabinoid receptors CB1 and CB2 in the human endocannabinoid system . These receptors are primarily found in the central and peripheral nervous systems, bone, heart, and reproductive system . The compound mimics the effects of Δ9-tetrahydrocannabinol (THC), the active ingredient in cannabis, by binding to these receptors and activating them .
Comparison with Similar Compounds
5-Fluoro ADB metabolite 7 is similar to other synthetic cannabinoid metabolites such as ADB-PINACA, 5F-ADB-PINACA, and 5-fluoro AMB . it is unique in its specific structure and metabolic pathway. Unlike some other synthetic cannabinoids, 5-fluoro ADB metabolite 7 is formed through the hydrolysis of an ester group, which is a distinctive feature .
Similar compounds include:
- ADB-PINACA
- 5F-ADB-PINACA
- 5-fluoro AMB
Properties
CAS No. |
2365471-39-0 |
|---|---|
Molecular Formula |
C19H26FN3O3 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(2S)-2-[[1-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C19H26FN3O3/c1-19(2,3)16(18(25)26)21-17(24)15-13-9-5-6-10-14(13)23(22-15)12-8-4-7-11-20/h5-6,9-10,16H,4,7-8,11-12H2,1-3H3,(H,21,24)(H,25,26)/t16-/m1/s1 |
InChI Key |
MVDXLPCBCLGFHC-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


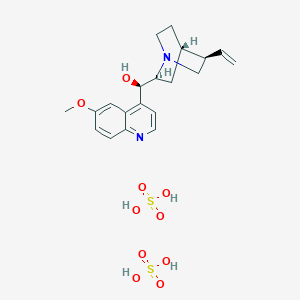

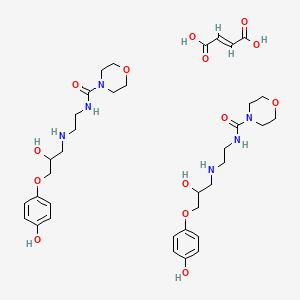
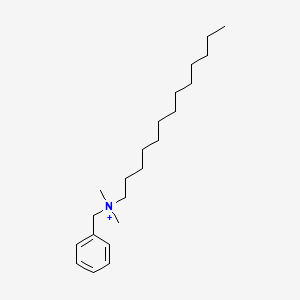
![(10R,12S)-N-[(3S,6S,9S,11R,15S,18R,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10775813.png)

![3-Methyl-1-[2-pyridin-2-yl-6-[(2,3,4-trifluorophenoxy)methyl]pyrimidin-4-yl]azetidine-3-carbonitrile](/img/structure/B10775834.png)


![magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;5-methoxy-2-[(5-methoxy-4,6-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B10775848.png)
![sodium;2-[[(4R)-4-[(3R,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B10775853.png)
